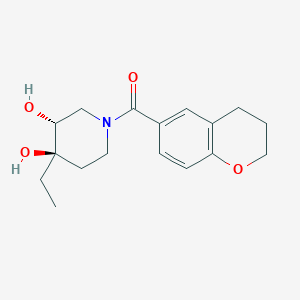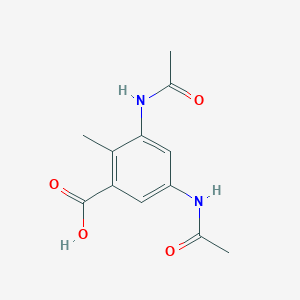![molecular formula C20H21N3O2 B5539868 7,10-dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5539868.png)
7,10-dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazolo[3,4-a]isoquinoline derivatives involves complex organic reactions. For instance, Sidhu et al. (1966) describe the synthesis of s-triazolo[3,4-a]isoquinoline and its analogs from 1-isoquinolylhydrazine by cyclization with formic and acetic acid, indicating a method to synthesize related compounds (Sidhu, Naqui, & Iyengar, 1966). Additionally, Abarca et al. (2003) discuss the synthesis of 5,5'-bi[1,2,3]triazolo[5,1-a]isoquinoline, providing insight into the dimerization processes relevant to similar compounds (Abarca, Ballesteros, & Domı́nguez, 2003).
Molecular Structure Analysis
The molecular structure of triazolo[3,4-a]isoquinoline derivatives is complex and can be studied through various spectroscopic methods. The study by Sokol et al. (2003) on the crystal structure of transition metal complexes with 3-(o-nitrophenyl)-5,5-dimethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinoline reveals structural insights through X-ray crystallography, which could be applicable to related molecules (Sokol et al., 2003).
Chemical Reactions and Properties
The chemical behavior of triazolo[3,4-a]isoquinoline derivatives can involve various reactions. For example, Glushkov et al. (2000) describe the formation of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines, showing reaction pathways for functionalization (Glushkov et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility and crystal structure, are essential for understanding these compounds. Sokol et al. (2001) provide an analysis of the crystal and molecular structures of related compounds, which can offer insights into the physical characteristics of triazolo[3,4-a]isoquinoline derivatives (Sokol et al., 2001).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity and stability, is crucial. The work by Arigela et al. (2013) on the synthesis of triazolo isoquinolines under metal-free conditions reveals important aspects of the chemical properties of these molecules (Arigela, Samala, Mahar, Shukla, & Kundu, 2013).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety involves Michael addition reactions and further derivatization to yield various triazolopyrimidine derivatives, indicating a methodological exploration of complex heterocyclic chemistry (Abdallah, Hassaneen, & Abdelhadi, 2009).
- Another study focused on the synthesis, reaction, and antimicrobial activity of new chalcones incorporating the isoquinoline moiety, showcasing the potential biological applications of these compounds (Mukhtar et al., 2022).
- Research into the reaction of o-oxazolinylphenyllithium with carbon monoxide led to the creation of a tricyclic compound through carbonylative cyclization, demonstrating an innovative approach to constructing complex isoquinoline derivatives (Iwamoto, Chatani, & Murai, 2000).
Potential Applications and Interconversions
- Studies on the synthesis and interconversions of some s-triazolo[3,4-a]isoquinolines provide insights into the structural modifications and potential utility of these compounds in various chemical contexts (Sidhu, Naqui, & Iyengar, 1966).
- Investigation into the synthesis of 5,5-dialkyl-3-perfluoroalkyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines highlights the introduction of perfluoroalkyl groups into the isoquinoline framework, suggesting modifications that could affect the compound's properties and applications (Glushkov et al., 2000).
Propiedades
IUPAC Name |
7,10-dimethoxy-5,5-dimethyl-3-phenyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-20(2)12-14-15(24-3)10-11-16(25-4)17(14)19-22-21-18(23(19)20)13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQPDKZRNZQLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2C3=NN=C(N31)C4=CC=CC=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,10-Dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5539786.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5539801.png)
![4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B5539806.png)
![3-[(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-vinylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B5539809.png)
![ethyl 4-(benzylamino)-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carboxylate](/img/structure/B5539816.png)


![(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5539843.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)
![4-[4-(phenylsulfonyl)phenyl]morpholine](/img/structure/B5539856.png)

![1-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5539877.png)